![molecular formula C12H16BrNO3 B443773 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime CAS No. 494858-86-5](/img/structure/B443773.png)
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime
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Description
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime (BEIPO) is a chemical compound that is used in a variety of scientific research applications. It is a colorless solid that has a melting point of 79-81°C and a boiling point of 300°C. BEIPO has been studied for its biochemical and physiological effects, and its use in lab experiments.
Scientific Research Applications
Radiosynthesis and Biodistribution of Novel Prosthetic Groups
A study focused on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, utilizing oxime chemistry for positron emission tomography (PET) imaging. This research highlights the potential for customizing biodistribution profiles of radiotracers through the chemical nature of prosthetic groups (Glaser et al., 2008).
Unexpected Bromination Products
Another study reported the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde, challenging previous literature reports and contributing to the understanding of bromination reactions and their products (Otterlo et al., 2004).
Synthesis of Non-peptide Small Molecular Antagonists
Research on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, starting from specific brominated and hydroxylated benzaldehydes, illustrates the application of these compounds in developing novel CCR5 antagonists. This work indicates the utility of such compounds in medicinal chemistry for targeting specific receptors (Bi, 2015).
Oxidation and Cyclization Reactions
A study on the aerobic oxidation of p-cresols to 4-hydroxy benzaldehydes using a cobaltous chloride/NHPI/salen-Cu(II) catalytic system demonstrates the role of brominated compounds in facilitating oxidation reactions and the influence of substituents on reaction progress (Ma et al., 2015).
properties
IUPAC Name |
(NE)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-16-11-5-9(7-14-15)10(13)6-12(11)17-8(2)3/h5-8,15H,4H2,1-3H3/b14-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQFQYFSADETBO-VGOFMYFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NO)Br)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N/O)Br)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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